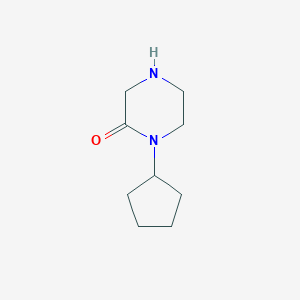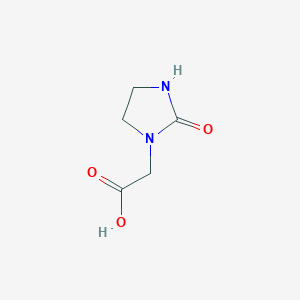
2-(2-oxoimidazolidin-1-yl)acetic Acid
Descripción general
Descripción
2-(2-Oxoimidazolidin-1-yl)acetic acid, also known as OIAA, is an organic compound that is used in a variety of scientific research applications. OIAA has been studied for its potential in a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Angiotensin-Converting Enzyme 2 (ACE2) and Cardiovascular Disease
Research highlights the role of ACE2 in cardiovascular health and as a receptor for SARS-CoV-2. ACE2 has a multiplicity of physiological roles, including regulating the renin-angiotensin system, facilitating amino acid transport, and serving as a receptor for the coronavirus responsible for COVID-19. This enzyme is implicated in protecting against heart failure, myocardial infarction, hypertension, lung disease, and diabetes mellitus. Its role in controlling gut dysbiosis and vascular permeability is critical in managing pulmonary hypertension and diabetic cardiovascular complications. The use of recombinant ACE2 and related therapies are potential treatments for diseases associated with an activated renin-angiotensin system (Mahmoud Gheblawi et al., 2020).
Herbicide Toxicity and Environmental Impact
A scientometric review discusses the global trends and gaps in studies about 2,4-D herbicide toxicity. This review emphasizes the importance of understanding the toxicological and mutagenic effects of herbicides like 2,4-D, which is used worldwide in agricultural and urban settings. The research aims to provide insights into 2,4-D's specific characteristics of toxicity and mutagenicity, highlighting the need for future research focused on molecular biology, gene expression, and pesticide degradation (Natana Raquel Zuanazzi et al., 2020).
Antiprotozoal and Anticancer Activities of 2-Alkynoic Fatty Acids
A review covers the biomedical potential of 2-alkynoic fatty acids, including 2-hexadecynoic acid (2-HDA) and 2-octadecynoic acid (2-ODA), which have shown promising antiprotozoal and anticancer activities. These compounds and their metabolites are highlighted for their ability to inhibit fatty acid biosynthesis, displaying significant activity against parasites responsible for diseases like leishmaniasis and malaria, as well as against certain cancer cell lines (N. Carballeira, 2013).
Ionic Liquids and Environmental Safety
The review discusses the potential of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for industrial applications due to their ability to dissolve various biopolymers. It emphasizes the importance of assessing the toxicity and environmental impact of these substances before large-scale utilization. The review suggests that while some ionic liquids appear safe for industrial applications, comprehensive studies on their specific toxicological profiles are needed (Shaghayegh Ostadjoo et al., 2018).
Propiedades
IUPAC Name |
2-(2-oxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAWJUIPAYPCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360682 | |
| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87219-22-5 | |
| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

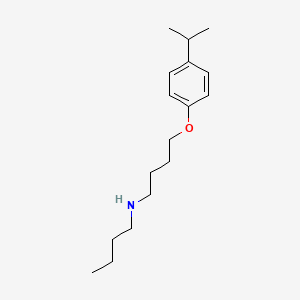

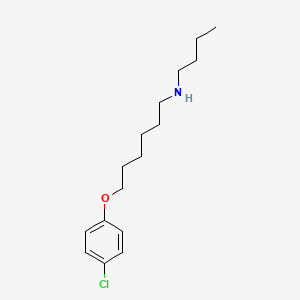
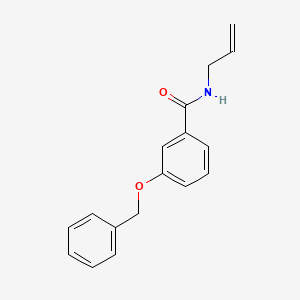

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)
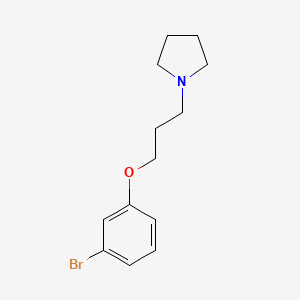
![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
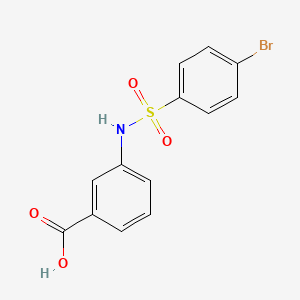
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)
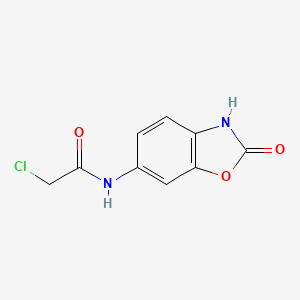
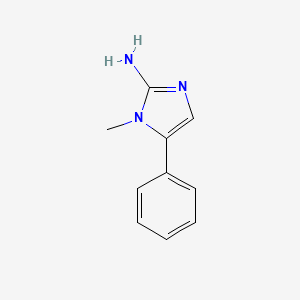
![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)
